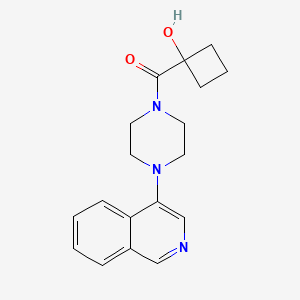
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide, also known as ACY-1215, is a small molecule drug that has been developed as a selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a type of enzyme that plays a role in the regulation of gene expression and protein function by controlling the acetylation status of histones and other proteins. ACY-1215 has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide involves the selective inhibition of the HDAC6 enzyme. HDAC6 is a type of enzyme that plays a role in the regulation of gene expression and protein function by controlling the acetylation status of histones and other proteins. This compound inhibits the deacetylation activity of HDAC6, leading to an accumulation of acetylated proteins that can affect various cellular processes, including cell cycle regulation, protein degradation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting HDAC6-mediated degradation of tumor suppressor proteins. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC6-mediated deacetylation of alpha-tubulin. In autoimmune diseases, this compound has been shown to suppress the activity of immune cells by inhibiting HDAC6-mediated deacetylation of cortactin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide in lab experiments include its selectivity for the HDAC6 enzyme, which allows for specific targeting of cellular processes regulated by HDAC6. This compound also has good pharmacokinetic properties, with a long half-life and good bioavailability. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For research on N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide include further studies on its potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Future research may also focus on the development of more selective HDAC6 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, studies on the combination of this compound with other drugs or therapies may also be of interest, as it may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide involves a multi-step process that starts with the reaction of 4-piperidone hydrochloride with acetic anhydride to form N-acetyl-4-piperidone. This intermediate is then reacted with 2-chloro-6-fluoroaniline to form this compound. The final product is obtained through a purification process involving crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide has been extensively studied for its potential therapeutic benefits in various diseases. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC6-mediated degradation of tumor suppressor proteins. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by inhibiting HDAC6-mediated deacetylation of alpha-tubulin. In autoimmune diseases, this compound has been shown to suppress the activity of immune cells by inhibiting HDAC6-mediated deacetylation of cortactin.
Eigenschaften
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-(2-chloro-6-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O2/c1-10(21)20-7-5-11(6-8-20)19-14(22)9-18-15-12(16)3-2-4-13(15)17/h2-4,11,18H,5-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJFFKJFPMIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)CNC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7678970.png)
![[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678974.png)
![4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline](/img/structure/B7678978.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7678986.png)

![3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B7678996.png)
![1-[[2-(Difluoromethoxy)-6-fluorophenyl]methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7678997.png)
![3-[(3-Chlorophenyl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679007.png)
![6-bromo-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B7679016.png)
![1-(2,3-dihydro-1H-inden-5-ylmethyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7679020.png)
![(2S)-2-amino-4-methylsulfanyl-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)butan-1-one;hydrochloride](/img/structure/B7679028.png)

![N-[2-chloro-4-[(1-ethenylpyrazol-4-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7679050.png)
